molecular formula C7H3BrClFO B140607 4-Bromo-2-fluorobenzoyl chloride CAS No. 151982-51-3

4-Bromo-2-fluorobenzoyl chloride

Cat. No. B140607
M. Wt: 237.45 g/mol
InChI Key: PCFIABOQFAFDAU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzoyl chloride is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 4-Bromo-2-fluorobenzoyl chloride, they do provide insights into related compounds and reactions that can be extrapolated to understand the behavior of 4-Bromo-2-fluorobenzoyl chloride.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve various pathways, including halogenation reactions and catalytic processes. For instance, the HCl-catalyzed photoreduction of 4-bromonitrobenzene, as discussed in the first paper, involves irradiation in the presence of hydronium ions and chloride ions, leading to the formation of 4-chloronitrobenzene and other reduction products . This suggests that similar conditions could potentially be used to synthesize 4-Bromo-2-fluorobenzoyl chloride by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is influenced by the presence of substituents on the aromatic ring. The second paper discusses the photoinduced homolysis of 2-bromoarylketones and the subsequent cyclization of the resulting radicals . The influence of substituents on the reactivity of these radicals can provide insights into the electronic effects of bromine and fluorine in 4-Bromo-2-fluorobenzoyl chloride, which can affect its reactivity and stability.

Chemical Reactions Analysis

Chemical reactions involving halogenated aromatics can be complex and are influenced by the nature of the substituents. The first paper describes a nucleophilic aromatic photosubstitution involving radical intermediates . This indicates that 4-Bromo-2-fluorobenzoyl chloride could undergo similar nucleophilic substitution reactions under photochemical conditions. The presence of a fluorine atom could affect the reactivity due to its electronegativity and potential to stabilize the intermediate radical species.

Physical and Chemical Properties Analysis

The physical properties of halogenated aromatics can vary widely. The third paper provides information on the crystallization pathway of 4-fluorobenzoyl chloride, which is a structurally similar compound to 4-Bromo-2-fluorobenzoyl chloride . The study of crystallization and the identification of metastable polytypic forms can be relevant to understanding the solid-state properties of 4-Bromo-2-fluorobenzoyl chloride, such as its melting point, solubility, and crystal structure.

Scientific Research Applications

Crystallization and Molecular Structures

4-Bromo-2-fluorobenzoyl chloride is involved in the study of crystallization pathways and molecular structures. For instance, the crystallization pathway of similar compounds like 4-fluorobenzoyl chloride has been traced, showing the formation of a new crystalline form when quenched with liquid nitrogen, indicating polytypic forms to previously reported structures (Dikundwar & Row, 2014). The molecular structures and conformational compositions of related compounds like 2-fluorobenzoyl chloride have been investigated using techniques such as gas electron diffraction, providing insights into their gas-phase structures and behaviors (Johansen, Dahl, & Hagen, 2013).

Chemical Synthesis and Reactions

4-Bromo-2-fluorobenzoyl chloride is utilized in various chemical syntheses and reactions. For example, its close analog, 4-fluorobenzoyl chloride, is used in the synthesis of complex compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, illustrating its role in forming intricate molecular structures (Akinboye et al., 2009). Additionally, the compound has been implicated in studies exploring nucleophilic aromatic substitution reactions, where different halogen groups, including bromo and fluoro, affect reaction mechanisms and rates (Crooks & Copley, 1993).

Applications in Environmental Science

In environmental science, compounds similar to 4-Bromo-2-fluorobenzoyl chloride are studied for their degradation and transformation. For instance, the metabolism and hydrolytic dehalogenation of related halogenated benzoates by specific bacteria have been investigated, providing insights into environmental degradation processes (van den Tweel, Kok, & de Bont, 1987).

Safety And Hazards

4-Bromo-2-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIABOQFAFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370087
Record name 4-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzoyl chloride

CAS RN

151982-51-3
Record name 4-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid 144a (250 g, 1.14 mol) in dry DCM (2000 mL) was added oxalyl chloride (446 g, 3.51 mol) and DMF (10 mL) at RT, and the reaction mixture was stirred at RT for 1 h. See FIG. 3. The mixture was concentrated under reduced pressure to give 4-bromo-2-fluorobenzoyl chloride 144b (271 g, 100%) as a yellow solid, which was used for the next step without further purification.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
446 g
Type
reactant
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Name
Quantity
10 mL
Type
reactant
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Name
Quantity
2000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 4-bromo-2-fluoro-benzoic acid (5.0 g, 22.83 mmol), thionyl chloride (10 mL, 0.137 mmol) in toluene (10 mL) and reflux for 2 h. Evaporate the reaction mixture to obtain 4-bromo-2-fluoro-benzoyl chloride (5.0 g, 93%) and use for the next step without further purification. Dissolve tert-butylamine (0.8 mL, 5.12 mmol) and triethylamine (0.8 mL, 6.32 mmol) in anhydrous DCM (20 mL), cool to 0° C. and add a solution of 4-bromo-2-fluoro-benzoyl chloride (1.0 g, 4.22 mmol) in anhydrous DCM (10 mL). Stir the reaction mixture at 0° C. for 10 min, warm to ambient temperature and continue to stir for 30 min. Wash the reaction mixture with brine (2×10 mL), dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with DCM to obtain the desired intermediate as a white solid (1.0 g, 87%). MS (ES+) m/z: 275 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-fluorobenzoic acid (10.8 g, 50.0 mmol) in SOCl2 (50 mL) was stirred at 70° Celsius for 1 hour. After cooling to rt, the resulting mixture was concentrated to give 4-bromo-2-fluorobenzoyl chloride as colorless oil, which was used directly in the next step without purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Procedure CC: To a stirring solution of 4-bromo-2-fluorobenzoic acid (1.0 mmol) and oxalyl chloride (2.0 mmol) in dichloromethane (0.10M), add 2 drops of dimethylformamide as a catalyst. Stir at room temperature for 3 hours. After this time, concentrate the reaction in vacuo. Assume total conversion to the acid chloride.
Quantity
1 mmol
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reactant
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Quantity
2 mmol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Bromo-2-fluorobenzoic acid (1.0 mmol) and oxalyl chloride (2.0 mmol) are combined in dichloromethane (0.10 M), and 2 drops of dimethylformamide are added as a catalyst. The reaction is stirred at room temperature for 3 h. After this time, the reaction is concentrated in vacuo. Total conversion to the acid chloride is assumed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-fluorobenzoyl chloride
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